3-(3,4-Dimethoxyphenyl)-1-[2-({[3-(2-{2-[3-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamido)propoxy]ethoxy}ethoxy)propyl]carbamoyl}methoxy)phenyl]propyl 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Description
This compound is a structurally complex molecule featuring multiple functional domains:
- A piperidine-2-carboxylate core linked to a 3,4,5-trimethoxyphenylbutanoyl group, which may confer kinase or epigenetic modulation properties .
- A 3,4-dimethoxyphenylpropyl chain, a motif associated with enhanced solubility and receptor binding affinity in neuroactive compounds .
- A dioxopiperidin-3-yl isoindole moiety, a hallmark of cereblon (CRBN)-binding proteolysis-targeting chimeras (PROTACs) used in targeted protein degradation .
- A polyethylene glycol (PEG)-like linker connecting the pharmacophoric groups, which balances hydrophilicity and molecular flexibility for improved pharmacokinetics .
Its design suggests applications in oncology or neurodegenerative diseases, leveraging dual mechanisms of action (e.g., kinase inhibition and protein degradation).
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAWDLUIZXIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H79N5O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-1-[2-({[3-(2-{2-[3-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamido)propoxy]ethoxy}ethoxy)propyl]carbamoyl}methoxy)phenyl]propyl 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The compound features multiple functional groups including methoxy, piperidine, and dioxoisoindole moieties, which are known to enhance biological activity through various mechanisms. The presence of dimethoxy and trimethoxy phenyl groups suggests potential interactions with biological targets associated with aromatic compounds.
Anticancer Activity
Research has indicated that derivatives of compounds similar to the one exhibit significant anticancer properties. For example, studies on related structures have shown that they can inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells . The inhibition of such enzymes is critical in the development of anticancer therapeutics.
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes due to its structural complexity. For instance, compounds with similar piperidine structures have demonstrated allosteric modulation of cannabinoid receptors . This suggests that the compound may also exhibit modulatory effects on other receptor systems or enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further elucidated through SAR studies. Research indicates that modifications in the phenolic rings or the piperidine moiety can significantly alter the potency and selectivity of the compound against specific biological targets. For instance, introducing different substituents at strategic positions on the phenyl rings can enhance binding affinity to target proteins involved in cancer progression or inflammation .
Case Studies
Several case studies highlight the efficacy of related compounds:
- FGFR Inhibition : A series of indazole derivatives demonstrated promising FGFR (Fibroblast Growth Factor Receptor) inhibitory activity with IC50 values in the low nanomolar range. These findings suggest that similar modifications in our compound could lead to enhanced FGFR inhibition .
- Dihydrofolate Reductase : Compounds targeting DHFR have shown significant anticancer effects by disrupting nucleotide synthesis pathways. The structural components of our compound may allow it to act similarly against this enzyme .
Data Tables
Scientific Research Applications
The compound 3-(3,4-Dimethoxyphenyl)-1-[2-({[3-(2-{2-[3-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamido)propoxy]ethoxy}ethoxy)propyl]carbamoyl}methoxy)phenyl]propyl 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article will explore its applications in various fields, including its therapeutic potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity against various cancer cell lines. For instance, derivatives of phenolic compounds have shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on related compounds demonstrated their efficacy in targeting specific cancer pathways, suggesting that the complex structure of this compound could enhance its therapeutic index against malignancies .
Neurological Disorders
The piperidine structure in the compound is known for its neuroprotective effects. Compounds containing piperidine derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Research Findings : Studies have shown that similar piperidine-based compounds can modulate neurotransmitter systems, potentially improving cognitive function and reducing neuroinflammation .
Anti-inflammatory Properties
The methoxyphenyl groups present in the compound may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory conditions.
Evidence : Research has highlighted that compounds with similar structures can effectively reduce inflammation in animal models of arthritis and other inflammatory diseases .
Pharmacodynamics
The pharmacological effects of this compound are likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Methoxy groups can enhance binding affinity to enzymes involved in cancer proliferation.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neurological pathways.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. The presence of multiple functional groups suggests favorable solubility and bioavailability profiles.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
In Silico and Experimental Validation
- SimilarityLab/SwissSimilarity Analysis : Tools like SwissSimilarity () could rank the compound against kinase inhibitors (e.g., ripasudil) or PROTACs using 2D/3D fingerprints. Consensus scoring might predict off-target binding to ROCK1/2 or CRBN .
- QSAR Models : Unlike category-based read-across approaches (), QSAR would evaluate the compound against entire chemical libraries, highlighting unique attributes like methoxy group positioning for ADMET optimization .
Research Findings and Implications
- Target Prediction : Structural alignment with KL-4 () supports PROTAC applications, while methoxyphenyl groups suggest histone deacetylase (HDAC) or tubulin inhibition .
- Clinical Translation: The compound’s size may necessitate intravenous administration, though PEGylation could extend half-life. Comparative studies with SAFIt2 () should assess CNS penetration if intended for neurodegenerative use.
- Limitations : Lack of explicit bioactivity data in evidence necessitates further in vitro testing (e.g., CRBN binding assays, kinase panels).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
